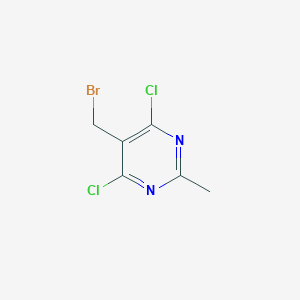
3-Méthylbenzènesulfonamide
Vue d'ensemble
Description
3-Methylbenzenesulfonamide, also known as 4-methylbenzenesulfonamide, is an organic compound with the molecular formula C7H9NO2S. It is a derivative of benzenesulfonamide where a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .
Applications De Recherche Scientifique
3-Methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
3-Methylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a broad range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are involved in various biological processes, including the regulation of pH and the synthesis of folic acid, respectively .
Mode of Action
Sulfonamides, including 3-Methylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroic acid, a precursor of folic acid . This results in the inhibition of bacterial growth as folic acid is essential for the synthesis of nucleic acids in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 3-Methylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, 3-Methylbenzenesulfonamide prevents the formation of dihydropteroic acid, a crucial intermediate in the synthesis of folic acid . This leads to a decrease in the production of nucleic acids, which are essential for bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, determining its effectiveness in reaching its target sites in the body.
Result of Action
The primary result of the action of 3-Methylbenzenesulfonamide is the inhibition of bacterial growth . By interfering with the synthesis of folic acid, an essential component for the production of nucleic acids, 3-Methylbenzenesulfonamide prevents bacteria from replicating their DNA and dividing . This leads to a decrease in the population of the bacteria, helping to control the infection .
Analyse Biochimique
Biochemical Properties
3-Methylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These activities allow it to play a role in various biochemical reactions
Cellular Effects
They can inhibit the growth of bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus
Molecular Mechanism
Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which hinders cell division and makes them bacteriostatic
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylbenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of toluene with chlorosulfonic acid to produce 4-methylbenzenesulfonyl chloride, which is then treated with ammonia to yield 3-methylbenzenesulfonamide . The reaction conditions typically involve maintaining a controlled temperature and using a solvent such as dichloromethane.
Industrial Production Methods: In industrial settings, the production of 3-methylbenzenesulfonamide often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification using activated carbon to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: It can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Major products are sulfonic acids.
Reduction Reactions: The primary products are amines.
Comparaison Avec Des Composés Similaires
Benzenesulfonamide: Lacks the methyl group, making it less hydrophobic compared to 3-methylbenzenesulfonamide.
4-Methylbenzenesulfonamide: Another name for 3-methylbenzenesulfonamide, highlighting the position of the methyl group.
N-Methylbenzenesulfonamide: Contains an additional methyl group on the nitrogen atom, altering its chemical properties.
Uniqueness: 3-Methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it valuable in medicinal chemistry .
Propriétés
IUPAC Name |
3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZINPVISUVPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172417 | |
| Record name | m-Toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-94-1 | |
| Record name | 3-Methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1899-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Toluenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TOLUENESULPHONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2228F53M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the solid-state characterization of AND-1184 and its hydrochloride form (MBSHCl)?
A1: Understanding the solid-state structure of drug candidates like AND-1184, which contains a 3-Methylbenzenesulfonamide moiety, is crucial for pharmaceutical development. The study utilized single-crystal X-ray diffraction to reveal that both AND-1184 and its hydrochloride form crystallize in monoclinic systems, albeit with different space groups []. This information is valuable for understanding the drug's stability, formulation, and potentially its interaction with biological targets.
Q2: How does solid-state NMR spectroscopy contribute to our understanding of AND-1184's structure and dynamics?
A2: The research employed solid-state NMR, coupled with quantum-chemical calculations, to assign the 13C and most of the 1H signals in both forms of the compound []. This analysis provided insights into the molecular mobility of AND-1184. Interestingly, the study found that while the free base form of AND-1184 appears rigid, the hydrochloride form (MBSHCl) exhibits some degree of motion, particularly in the aromatic region of the molecule []. This difference in dynamic behavior between the two forms could have implications for their respective pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)





